molecular formula C9H10OS2 B14650724 2-Methoxy-5-methyl-2H-1,3-benzodithiole CAS No. 53048-35-4

2-Methoxy-5-methyl-2H-1,3-benzodithiole

Cat. No.: B14650724
CAS No.: 53048-35-4
M. Wt: 198.3 g/mol
InChI Key: WLCUSIUJZNVQKT-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-2H-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzodithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-2H-1,3-benzodithiole typically involves the reaction of 2-methoxy-5-methylbenzenethiol with sulfur or sulfur-containing reagents under controlled conditions. One common method involves the use of a solvent such as dichloromethane or toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the benzodithiole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-2H-1,3-benzodithiole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced benzodithioles.

    Substitution: Various substituted benzodithioles depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-methyl-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-2H-1,3-benzodithiole involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological activities. For example, its oxidation products may interact with cellular proteins or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylbenzenethiol: A precursor in the synthesis of 2-Methoxy-5-methyl-2H-1,3-benzodithiole.

    2-Methoxy-5-methylbenzenesulfonic acid: An oxidation product with different chemical properties.

    2-Methoxy-5-methylbenzene: A simpler aromatic compound with a methoxy and methyl group.

Uniqueness

This compound is unique due to its benzodithiole ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

53048-35-4

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

2-methoxy-5-methyl-1,3-benzodithiole

InChI

InChI=1S/C9H10OS2/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5,9H,1-2H3

InChI Key

WLCUSIUJZNVQKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(S2)OC

Origin of Product

United States

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